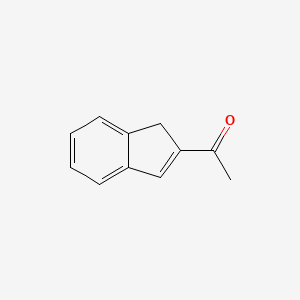![molecular formula C10H11NO B11919393 Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone CAS No. 253333-54-9](/img/structure/B11919393.png)
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridin-1-yl(bicyclo[221]hepta-2,5-dien-2-yl)methanone is a complex organic compound that features both an aziridine ring and a norbornadiene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Norbornadiene Moiety: This step involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclo[2.2.1]hepta-2,5-diene structure.
Coupling of the Two Fragments: The final step involves the coupling of the aziridine ring with the norbornadiene moiety, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The norbornadiene moiety can be reduced to form a norbornane derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions to form various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Aziridine N-oxide derivatives.
Reduction: Norbornane derivatives.
Substitution: Substituted aziridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Aziridin-1-yl(bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hepta-2-yl)methanone would depend on its specific application. In general, the aziridine ring is known to be a reactive electrophile that can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The norbornadiene moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simple three-membered ring containing one nitrogen atom.
Norbornadiene: A bicyclic compound with two double bonds.
Aziridinylmethanone: A compound containing both an aziridine ring and a carbonyl group.
Uniqueness
Aziridin-1-yl(bicyclo[221]hepta-2-yl)methanone is unique in that it combines the reactivity of the aziridine ring with the structural complexity of the norbornadiene moiety
Eigenschaften
CAS-Nummer |
253333-54-9 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
aziridin-1-yl(2-bicyclo[2.2.1]hepta-2,5-dienyl)methanone |
InChI |
InChI=1S/C10H11NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,6-8H,3-5H2 |
InChI-Schlüssel |
GPCLZJLKOZDBSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)C2=CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)
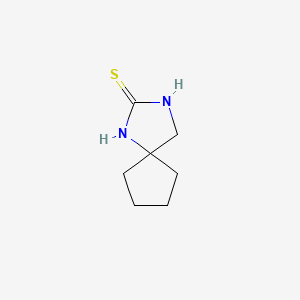
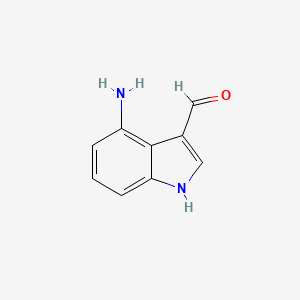
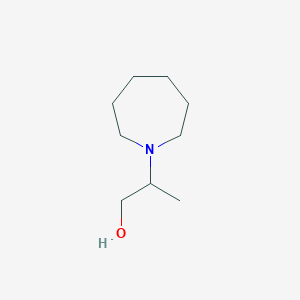

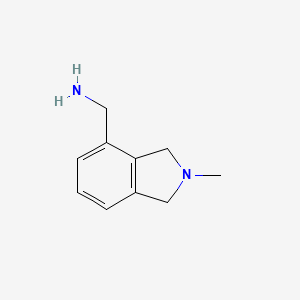
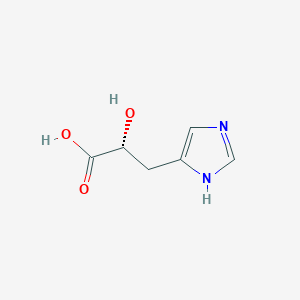
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

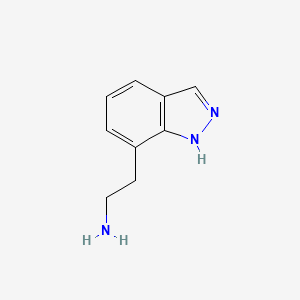
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)


